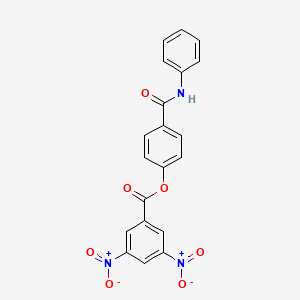
4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate is an organic compound with a complex structure, featuring both phenylcarbamoyl and dinitrobenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate typically involves the reaction of 4-aminobenzophenone with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines .
Aplicaciones Científicas De Investigación
4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. This compound may also interfere with cellular processes by binding to proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 3,5-dinitrobenzoate: Similar structure but lacks the phenylcarbamoyl group.
3,5-Dinitrobenzoic acid: Contains the dinitrobenzoate moiety but lacks the phenylcarbamoyl group.
Propiedades
Fórmula molecular |
C20H13N3O7 |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
[4-(phenylcarbamoyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H13N3O7/c24-19(21-15-4-2-1-3-5-15)13-6-8-18(9-7-13)30-20(25)14-10-16(22(26)27)12-17(11-14)23(28)29/h1-12H,(H,21,24) |
Clave InChI |
MBLMQERAELMTTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-4-methylbenzamide](/img/structure/B15021373.png)
![3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15021380.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B15021397.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide](/img/structure/B15021405.png)
![2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B15021412.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B15021417.png)
![5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15021425.png)
![3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021436.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B15021437.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)butanamide](/img/structure/B15021450.png)
![4-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]butanehydrazide](/img/structure/B15021456.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15021462.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,5-dichlorobenzamide](/img/structure/B15021464.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021470.png)
